molecular formula C9H8BrN3 B7893146 2-Bromo-6-(4-methyl-1H-pyrazol-1-YL)pyridine

2-Bromo-6-(4-methyl-1H-pyrazol-1-YL)pyridine

Cat. No.: B7893146
M. Wt: 238.08 g/mol
InChI Key: DCOKJKAIUKIIGQ-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-chloropyridine and 4-methyl-1H-pyrazole.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the pyrazole ring to the pyridine ring.

    Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dimethylformamide, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring.

Scientific Research Applications

2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
  • 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridine
  • 2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridine

Uniqueness

2-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the methyl group on the pyrazole ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and various applications .

Properties

IUPAC Name

2-bromo-6-(4-methylpyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-5-11-13(6-7)9-4-2-3-8(10)12-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOKJKAIUKIIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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